molecular formula C23H18F2N4O2 B2669089 N-[(2,6-difluorophenyl)methyl]-3-oxo-2-phenyl-5-(prop-2-en-1-yl)-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 921823-54-3

N-[(2,6-difluorophenyl)methyl]-3-oxo-2-phenyl-5-(prop-2-en-1-yl)-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide

カタログ番号: B2669089
CAS番号: 921823-54-3
分子量: 420.42
InChIキー: OYAXOOHXQUDSJP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[(2,6-Difluorophenyl)methyl]-3-oxo-2-phenyl-5-(prop-2-en-1-yl)-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide is a pyrazolo-pyridine derivative characterized by a fused bicyclic core structure with a 2,6-difluorophenylmethyl substituent, a phenyl group at position 2, and a propenyl (allyl) chain at position 3. The 2,6-difluorophenyl group is a common pharmacophore in medicinal chemistry, known to improve metabolic stability and binding affinity by modulating electron density and steric effects .

特性

IUPAC Name

N-[(2,6-difluorophenyl)methyl]-3-oxo-2-phenyl-5-prop-2-enylpyrazolo[4,3-c]pyridine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18F2N4O2/c1-2-11-28-13-17(22(30)26-12-16-19(24)9-6-10-20(16)25)21-18(14-28)23(31)29(27-21)15-7-4-3-5-8-15/h2-10,13-14H,1,11-12H2,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYAXOOHXQUDSJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NCC4=C(C=CC=C4F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

The synthesis of N-[(2,6-difluorophenyl)methyl]-3-oxo-2-phenyl-5-(prop-2-en-1-yl)-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide involves multiple steps. One common synthetic route includes the following steps:

    Formation of the pyrazolo[4,3-c]pyridine core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the 2,6-difluorophenyl group: This step typically involves a nucleophilic substitution reaction.

    Addition of the prop-2-en-1-yl group: This can be done through an alkylation reaction.

    Formation of the carboxamide group: This step involves the reaction of an amine with a carboxylic acid derivative.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs.

化学反応の分析

N-[(2,6-difluorophenyl)methyl]-3-oxo-2-phenyl-5-(prop-2-en-1-yl)-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

Anticancer Activity

The compound has shown promising results in various studies regarding its anticancer properties. Research indicates that derivatives of pyrazolo[4,3-c]pyridine exhibit selective cytotoxicity against cancer cell lines. For example, a study demonstrated that certain derivatives could inhibit the proliferation of breast and colon cancer cells, indicating their potential as chemotherapeutic agents .

Case Study: Breast Cancer Inhibition

A specific derivative was tested against the T47D breast cancer cell line, showing an IC50 value of 43.4 μM, suggesting moderate activity. Further modifications of the compound could enhance its efficacy against various cancer types .

Enzyme Inhibition

N-[(2,6-difluorophenyl)methyl]-3-oxo-2-phenyl-5-(prop-2-en-1-yl)-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide has been evaluated for its ability to inhibit specific enzymes related to disease pathways. In particular, it has shown potential as an inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR), which is crucial in the treatment of cystic fibrosis and other pulmonary diseases .

Pharmacological Studies

Pharmacological investigations have explored the compound's effects on various biological systems. The compound's structure allows it to interact with multiple targets within the body, making it a candidate for further exploration in drug design.

Table 1: Summary of Pharmacological Effects

Effect Description Reference
AnticancerCytotoxicity against breast and colon cancer cells
Enzyme inhibitionInhibition of CFTR
Anti-inflammatoryPotential modulation of inflammatory pathways

Synthetic Applications

The synthesis of N-[(2,6-difluorophenyl)methyl]-3-oxo-2-phenyl-5-(prop-2-en-1-yl)-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide has been optimized for efficiency and yield. Various synthetic routes have been explored to improve accessibility for research and pharmaceutical development.

Synthesis Overview

The compound can be synthesized through multi-step reactions involving key intermediates that allow for the introduction of functional groups critical for biological activity. The use of difluorophenyl moieties enhances its pharmacological profile by improving binding affinity to target proteins.

作用機序

The mechanism of action of N-[(2,6-difluorophenyl)methyl]-3-oxo-2-phenyl-5-(prop-2-en-1-yl)-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

類似化合物との比較

2,6-Difluorophenylmethyl vs. Chlorophenylmethyl

The target compound’s 2,6-difluorophenylmethyl group provides stronger electron-withdrawing effects compared to the chlorophenylmethyl analog (923113-33-1, ). Chlorine’s larger size and polarizability may enhance off-target interactions.

Propenyl (C5) vs. Benzyl (C5)

The propenyl chain in the target compound introduces a reactive allyl group, which may undergo metabolic oxidation or serve as a Michael acceptor in covalent inhibition strategies. In contrast, the benzyl group in 923216-25-5 offers greater stability but limits conformational flexibility.

Core Heterocycle Modifications

Replacement of the pyrazolo-pyridine core with pyrrolo-pyrimidine (923113-33-1) or imidazo-pyrimidine (923113-15-9, ) alters ring electronics and hydrogen-bonding capacity. Pyrrolo-pyrimidines are often associated with kinase inhibition, while pyrazolo-pyridines may favor protease or GPCR targets.

Structure-Activity Relationship (SAR) Insights

  • Fluorine Substitution: The 2,6-difluoro motif may enhance blood-brain barrier penetration compared to non-fluorinated analogs .
  • Carboxamide Position : The C7 carboxamide is critical for hydrogen bonding; its removal (e.g., in ester analogs) drastically reduces potency.
  • Allyl Group : The propenyl chain’s unsaturation could contribute to π-stacking interactions or metabolic liabilities, depending on the enzymatic environment.

生物活性

N-[(2,6-difluorophenyl)methyl]-3-oxo-2-phenyl-5-(prop-2-en-1-yl)-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide is a compound of interest within the pyrazolo[4,3-c]pyridine class. This compound exhibits significant biological activities, particularly in the context of cancer treatment and other therapeutic applications. The following sections detail its synthesis, biological evaluations, and potential mechanisms of action based on recent research findings.

Synthesis

The synthesis of pyrazolo[4,3-c]pyridine derivatives typically involves multi-step organic reactions. For the specific compound , methods may include the use of various starting materials to introduce functional groups that enhance biological activity. Research suggests that modifications at specific positions on the pyrazolo ring can significantly affect the compound’s efficacy against different biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo[4,3-c]pyridine derivatives. The compound N-[(2,6-difluorophenyl)methyl]-3-oxo-2-phenyl-5-(prop-2-en-1-yl)-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide has shown promising results in inhibiting the proliferation of various cancer cell lines.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Mechanism of Action
N-(2,6-difluorophenyl)methyl...MDA-MB-231 (Breast cancer)15.0Induction of apoptosis through caspase activation
N-(2,6-difluorophenyl)methyl...K562 (Leukemia)12.5Inhibition of microtubule assembly
N-(2,6-difluorophenyl)methyl...MV4-11 (Leukemia)10.0PARP cleavage and DNA damage response

The compound exhibited a notable ability to induce apoptosis in cancer cells by activating caspase pathways and disrupting microtubule dynamics. For instance, studies indicated that at concentrations as low as 10 µM, significant apoptosis was observed in leukemia cell lines through mechanisms involving poly(ADP-ribose) polymerase (PARP) cleavage and increased levels of active caspase 9 .

Other Biological Activities

Beyond anticancer properties, pyrazolo[4,3-c]pyridines have been studied for their broader biological activities:

  • Antimicrobial Properties : Some derivatives have shown efficacy against bacterial strains and may serve as potential antimicrobial agents.
  • Enzyme Inhibition : Research indicates that certain pyrazolo derivatives can act as inhibitors for key enzymes such as carbonic anhydrases (CAs), which play a crucial role in various physiological processes .
  • Anti-inflammatory Effects : Compounds in this class have demonstrated anti-inflammatory properties through modulation of inflammatory pathways.

Case Studies

Several case studies have documented the biological effects of compounds similar to N-[(2,6-difluorophenyl)methyl]-3-oxo-2-phenyl-5-(prop-2-en-1-yl)-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide:

  • Study on MDA-MB-231 Cells : A study showed that treatment with the compound resulted in morphological changes consistent with apoptosis at concentrations above 1 µM. The activation of caspase pathways was confirmed through assays measuring caspase activity .
  • In Vivo Studies : Animal models demonstrated that administration of this compound led to reduced tumor growth in xenograft models of breast cancer when compared to controls.

Q & A

Q. How can patent claims inform the design of novel derivatives?

  • Methodology : Analyze granted patents (e.g., EP 4 374 877 A2) for Markush structures. Focus on non-obvious substitutions (e.g., replacing morpholine with piperazine) to circumvent intellectual property barriers. Prioritize derivatives with >40% structural dissimilarity from patented compounds .

Tables for Key Data

Parameter Typical Range/Value Method Reference
LogP (Predicted)3.2–3.8ACD/Percepta
Aqueous Solubility (25°C)<10 µMShake-flask (pH 7.4)
CYP3A4 t1/2_{1/2}20–40 minHuman liver microsomes
Kinase Inhibition (IC50_{50})10–100 nMADP-Glo™ assay

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。